11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Overview
Description
“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” typically involves multiple steps, including the formation of the naphthalene derivative and the construction of the diazatricyclic core. A common synthetic route may include:
Formation of 4-Methoxynaphthalene: This can be achieved through the methylation of naphthol using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Naphthalene Moiety: The 4-methoxynaphthalene is then reacted with a suitable alkylating agent to introduce the benzyl group.
Construction of the Diazatricyclic Core: This step involves the cyclization of an appropriate precursor, such as a diamine, under acidic or basic conditions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the diazatricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy derivatives, while reduction may produce various hydrogenated forms of the compound.
Scientific Research Applications
“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 11-[(4-Hydroxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- 11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-ol
Uniqueness
The uniqueness of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” lies in its specific structural features, such as the methoxynaphthalene moiety and the diazatricyclic core
Properties
IUPAC Name |
11-[(4-methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22-10-9-17(19-5-2-3-6-20(19)22)14-24-12-16-11-18(15-24)21-7-4-8-23(26)25(21)13-16/h2-10,16,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMPKVFSOQYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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